molecular formula C9H10BNO4S B1429308 6-Methyl-2-(thiophen-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1604722-27-1

6-Methyl-2-(thiophen-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No. B1429308
M. Wt: 239.06 g/mol
InChI Key: ILNTYUDRQBOSQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-2-(thiophen-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione, or MTTD, is a dioxazaborocane derivative with a thiophene ring. It is a synthetic compound that has been used in a variety of scientific research applications, including as an enzyme inhibitor, a fluorescent dye, and a photosensitizer. MTTD has a variety of biochemical and physiological effects that have been studied in both in vitro and in vivo experiments.

Scientific Research Applications

Flame Retardancy in Polymers

6-Methyl-2-(thiophen-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione is utilized in reducing the flammability of polymers like polystyrene. This is achieved through chemical modification involving the incorporation of flame retardants into the polymer backbone. The application of this boronated compound as a reactive flame retardant leads to the synthesis of homo- and copolymers with various boron contents, which exhibit altered thermal behavior and reduced flammability (Wiącek et al., 2015).

Antimicrobial and Antioxidant Properties

Compounds structurally related to 6-Methyl-2-(thiophen-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione have been synthesized and screened for antimicrobial and antioxidant properties. These compounds have shown promising activity against various microorganisms and notable free radical scavenging abilities (Raghavendra et al., 2017).

Application in Solar Cells

This compound plays a role in the development of materials for solar cells. Specifically, its structural analogs have been used in the synthesis of conjugated polymers which exhibit high crystallinity and thermal stability. These materials are critical in improving the power conversion efficiency of solar cells (Chen et al., 2011).

Synthesis of Functionalized Borocanes

The compound's structural framework has been explored in the synthesis of functionalized 1,3,6,2-dioxazaborocanes. These synthesized borocanes have potential applications in the development of new materials and chemical processes, demonstrating the versatility and utility of this class of compounds (Lermontova et al., 2008).

properties

IUPAC Name

6-methyl-2-thiophen-3-yl-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BNO4S/c1-11-4-8(12)14-10(15-9(13)5-11)7-2-3-16-6-7/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNTYUDRQBOSQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-(thiophen-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Methyl-2-(thiophen-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione
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6-Methyl-2-(thiophen-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione
Reactant of Route 6
6-Methyl-2-(thiophen-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione

Citations

For This Compound
1
Citations
RJ Watson, P Bamborough, H Barnett… - Journal of Medicinal …, 2020 - ACS Publications
Pan-bromodomain and extra terminal (BET) inhibitors interact equipotently with all eight bromodomains of the BET family of proteins. They have shown profound efficacy in vitro and in …
Number of citations: 54 pubs.acs.org

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